

# An In-Depth Technical Guide to the H<sub>2</sub>SO<sub>4</sub>-H<sub>2</sub>O Binary System Phase Diagram

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfuric acid tetrahydrate

Cat. No.: B15414281

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This technical guide provides a comprehensive overview of the sulfuric acid-water (H<sub>2</sub>SO<sub>4</sub>-H<sub>2</sub>O) binary system, a cornerstone of industrial chemistry and a subject of significant academic interest. Understanding its complex phase behavior is critical in numerous applications, including chemical synthesis, materials science, and cryopreservation. This document presents a consolidation of quantitative data, detailed experimental protocols for phase diagram determination, and a visualization of the system's intricate phase relationships.

## Introduction to the H<sub>2</sub>SO<sub>4</sub>-H<sub>2</sub>O Binary System

The sulfuric acid-water system is characterized by its strong negative deviation from Raoult's law, a consequence of the powerful exothermic hydration of sulfuric acid. This strong interaction leads to the formation of several stable and metastable hydrates, resulting in a complex phase diagram with multiple eutectic and peritectic points. These hydrates, which are distinct solid compounds of H<sub>2</sub>SO<sub>4</sub> and H<sub>2</sub>O, play a crucial role in the physical and chemical properties of the mixture at various concentrations and temperatures. The accurate determination and understanding of this phase diagram are paramount for processes such as acid concentration, crystallization, and for predicting the behavior of sulfuric acid aerosols in atmospheric science.

## Quantitative Phase Diagram Data

The phase diagram of the  $\text{H}_2\text{SO}_4\text{-H}_2\text{O}$  system is rich with invariant points, where multiple phases coexist in equilibrium. The following tables summarize the key quantitative data for the solid-liquid equilibria, including the melting points of the various sulfuric acid hydrates and the eutectic and peritectic points of the system.

**Table 1: Melting Points of Sulfuric Acid and its Hydrates**

Compound	Formula	Melting Point (°C)
Water (Ice)	$\text{H}_2\text{O}$	0
Sulfuric acid monohydrate	$\text{H}_2\text{SO}_4\cdot\text{H}_2\text{O}$	8.6
Sulfuric acid dihydrate	$\text{H}_2\text{SO}_4\cdot 2\text{H}_2\text{O}$	-39.5
Sulfuric acid trihydrate	$\text{H}_2\text{SO}_4\cdot 3\text{H}_2\text{O}$	-36.4
Sulfuric acid tetrahydrate (SAT)	$\text{H}_2\text{SO}_4\cdot 4\text{H}_2\text{O}$	-28.3
Sulfuric acid hemihexahydrate	$\text{H}_2\text{SO}_4\cdot 6.5\text{H}_2\text{O}$	-54
Sulfuric acid octahydrate (SAO)	$\text{H}_2\text{SO}_4\cdot 8\text{H}_2\text{O}$	-62
Sulfuric acid	$\text{H}_2\text{SO}_4$	10.37

**Table 2: Eutectic and Peritectic Points of the  $\text{H}_2\text{SO}_4\text{-H}_2\text{O}$  System**

Type	Temperature (°C)	H <sub>2</sub> SO <sub>4</sub> Concentration (wt%)	Coexisting Solid Phases
Eutectic	-2.9	19.3	Ice, H <sub>2</sub> SO <sub>4</sub> ·8H <sub>2</sub> O
Eutectic	-72	36.0	H <sub>2</sub> SO <sub>4</sub> ·8H <sub>2</sub> O, H <sub>2</sub> SO <sub>4</sub> ·4H <sub>2</sub> O
Eutectic	-38.9	64.5	H <sub>2</sub> SO <sub>4</sub> ·2H <sub>2</sub> O, H <sub>2</sub> SO <sub>4</sub> ·H <sub>2</sub> O
Eutectic	-65	92.5	H <sub>2</sub> SO <sub>4</sub> ·H <sub>2</sub> O, H <sub>2</sub> SO <sub>4</sub>
Peritectic	-54	43.0	H <sub>2</sub> SO <sub>4</sub> ·6.5H <sub>2</sub> O, H <sub>2</sub> SO <sub>4</sub> ·4H <sub>2</sub> O
Peritectic	-36.4	54.0	H <sub>2</sub> SO <sub>4</sub> ·3H <sub>2</sub> O, H <sub>2</sub> SO <sub>4</sub> ·2H <sub>2</sub> O

**Table 3: Boiling Point of Aqueous Sulfuric Acid at 1 atm**

H <sub>2</sub> SO <sub>4</sub> Concentration (wt%)	Boiling Point (°C)
10	102
20	105
30	110
40	118
50	130
60	148
70	178
80	220
90	276
98.3 (Azeotrope)	338

# Experimental Protocols for Phase Diagram

## Determination

The determination of the  $\text{H}_2\text{SO}_4$ - $\text{H}_2\text{O}$  phase diagram relies on several key experimental techniques. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), and spectroscopic methods like Fourier-Transform Infrared (FTIR) Spectroscopy are principal among them.

## Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a powerful tool for determining phase transition temperatures such as melting, crystallization, and glass transitions.

Methodology:

- Sample Preparation:
  - Prepare a series of  $\text{H}_2\text{SO}_4$ - $\text{H}_2\text{O}$  mixtures with varying compositions by weight. High-purity, deionized water and concentrated sulfuric acid (e.g., 98%) should be used.
  - Due to the highly exothermic nature of the dilution, the acid should be added slowly to the water while cooling the container in an ice bath to prevent boiling and splashing.
  - Accurately determine the final concentration of each mixture.
  - Encapsulate a small, precisely weighed amount of the sample (typically 5-10 mg) in a hermetically sealed aluminum or stainless steel DSC pan to prevent changes in concentration due to the absorption of atmospheric moisture or evaporation.
- DSC Analysis:
  - Place the sealed sample pan and an empty reference pan into the DSC instrument.
  - Cool the sample to a low temperature, typically below the expected lowest eutectic temperature (e.g.,  $-100\text{ }^\circ\text{C}$ ), at a controlled cooling rate (e.g.,  $10\text{ }^\circ\text{C/min}$ ).

- Hold the sample at this low temperature for a few minutes to ensure thermal equilibrium.
- Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above all expected transitions (e.g., 30 °C).
- Record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.
- Data Interpretation:
  - Analyze the DSC thermogram to identify endothermic and exothermic peaks.
  - Endothermic peaks correspond to melting events (solid to liquid transitions). The onset temperature of the peak is typically taken as the transition temperature.
  - Exothermic peaks correspond to crystallization events (liquid to solid transitions).
  - By analyzing the thermograms of samples with different compositions, the liquidus, solidus, eutectic, and peritectic temperatures can be determined to construct the phase diagram.

## Fourier-Transform Infrared (FTIR) Spectroscopy of Thin Films

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. This method is particularly useful for identifying the different solid hydrate phases of sulfuric acid, as each has a unique vibrational spectrum.

Methodology:

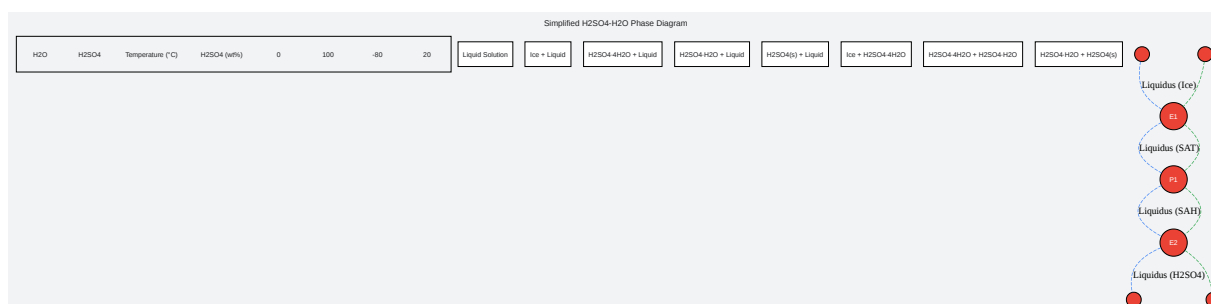
- Thin Film Preparation:
  - A thin film of an H<sub>2</sub>SO<sub>4</sub>-H<sub>2</sub>O mixture of a specific concentration is deposited onto an infrared-transparent substrate (e.g., BaF<sub>2</sub>, ZnSe, or Ge) within a temperature-controlled environmental chamber.
  - The film can be prepared by co-deposition of H<sub>2</sub>O and SO<sub>3</sub> onto the cold substrate, which react to form sulfuric acid. The final concentration can be controlled by adjusting the partial

pressures of the reactants.

- Alternatively, a solution of known concentration can be directly deposited onto the substrate.
- FTIR Analysis:
  - The environmental chamber is cooled or heated at a controlled rate.
  - FTIR spectra are recorded at various temperatures.
  - Changes in the spectral features, such as the appearance or disappearance of specific absorption bands, indicate phase transitions.
- Data Interpretation:
  - The characteristic vibrational frequencies of the different sulfuric acid hydrates (e.g.,  $\text{H}_2\text{SO}_4 \cdot \text{H}_2\text{O}$ ,  $\text{H}_2\text{SO}_4 \cdot 2\text{H}_2\text{O}$ ,  $\text{H}_2\text{SO}_4 \cdot 4\text{H}_2\text{O}$ ) and ice are used to identify the solid phases present at different temperatures and compositions.
  - By monitoring the spectral changes as a function of temperature for various initial concentrations, the phase boundaries can be mapped out.

## Visualization of the $\text{H}_2\text{SO}_4$ - $\text{H}_2\text{O}$ Phase Diagram

The following diagram, generated using the DOT language, provides a simplified representation of the key features of the  $\text{H}_2\text{SO}_4$ - $\text{H}_2\text{O}$  phase diagram, illustrating the relationships between the different phases.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)